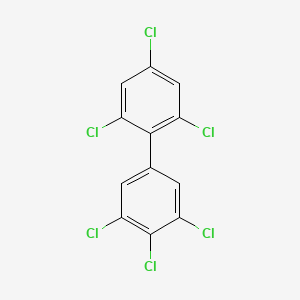

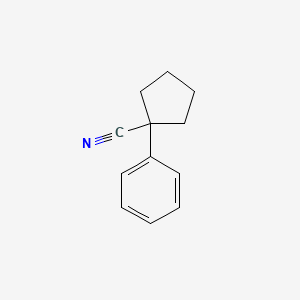

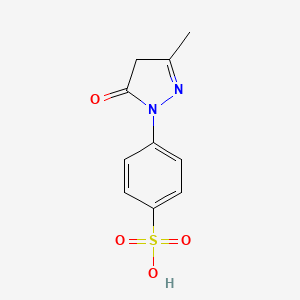

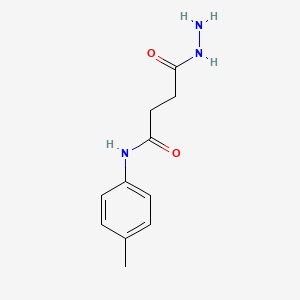

![molecular formula C12H14IN3O2 B1345283 叔丁基 3-碘-1H-吡咯并[2,3-b]吡啶-5-基氨基甲酸酯 CAS No. 1015609-19-4](/img/structure/B1345283.png)

叔丁基 3-碘-1H-吡咯并[2,3-b]吡啶-5-基氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrrolidine and pyridine derivatives is a topic of interest in several papers. For instance, paper describes an asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines, which could be relevant to the synthesis of tert-Butyl 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ylcarbamate. The synthesis involves a nitrile anion cyclization strategy, achieving high yields and enantiomeric excess. Similarly, paper discusses the regioselective addition of tert-butyl magnesium reagents to pyridine derivatives, a method that could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds is explored in several papers. For example, paper examines the coordination modes of 2,5-di(tert-butyl)pyrrolide, which could provide insights into the molecular structure of tert-butyl pyrrolopyridine derivatives. The paper discusses the hydrogen-bonded dimers and π-stacked chains in certain pyrazolopyridine derivatives, which could be relevant for understanding the molecular interactions and stacking behavior of tert-Butyl 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ylcarbamate.

Chemical Reactions Analysis

The reactivity of pyrrolidine and pyridine derivatives is covered in the papers. For instance, paper describes the reactions of 3-methoxy-2-pyrrole carboxylic acid tert-butyl esters with singlet oxygen, leading to various substituted pyrroles. This information could be useful in predicting the reactivity of tert-butyl pyrrolopyridine derivatives under oxidative conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are detailed in several papers. Paper provides information on the crystal structure and hydrogen bonding of a tert-butyl pyrrolidine carboxylate, which could be similar to the properties of tert-Butyl 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ylcarbamate. Paper discusses the conformation of the pyrrolidinone ring and the arrangement of substituents in a related compound, which may be relevant for understanding the conformational preferences of the compound of interest.

科学研究应用

工艺开发和可扩展性

一种用于制造淋巴细胞功能相关抗原 1 抑制剂的中间体的实用且可扩展的合成方法,涉及改进的 Kulinkovich-Szymoniak 环丙烷化,然后进行原位酰胺形成,证明了叔丁基 3-碘-1H-吡咯并[2,3-b]吡啶-5-基氨基甲酸酯在制药中的重要性。从易得的原料开始的高效一锅两步串联序列突出了其在促进具有医学意义的化合物的可扩展生产过程中的作用 (Wenjie Li 等人,2012)。

氟化吡咯并吡啶的合成

该化合物在合成新型 ADA(腺苷脱氨酶)和 IMPDH(肌苷 5'-单磷酸脱氢酶)抑制剂中的作用强调了其在开发新治疗剂中的效用。通过研究 5-氨基-1-叔丁基-1-H-吡咯-3-腈与氟化 1,3--双亲电试剂的反应,研究人员开发了一种合成氟化吡咯并[2,3-b]吡啶的有效方法,展示了其在药物化学中的应用 (V. Iaroshenko 等人,2009)。

氟化化合物的简便合成

对氟化吡咯并[2,3-b]吡啶的简便合成方法的进一步研究强调了该化合物在产生药物化学研究的关键中间体中的重要性。通过有效地合成这些氟化化合物,研究人员可以探索具有潜在增强药理特性的新药候选物 (U. Groth 等人,2009)。

安全和危害

属性

IUPAC Name |

tert-butyl N-(3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14IN3O2/c1-12(2,3)18-11(17)16-7-4-8-9(13)6-15-10(8)14-5-7/h4-6H,1-3H3,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTZRUVMEWWPNRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=C(NC=C2I)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14IN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640151 |

Source

|

| Record name | tert-Butyl (3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ylcarbamate | |

CAS RN |

1015609-19-4 |

Source

|

| Record name | tert-Butyl (3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。